An In-depth Technical Guide to Boc-L-Tyr(2-azidoethyl)-OH: A Versatile Click Chemistry Reagent
An In-depth Technical Guide to Boc-L-Tyr(2-azidoethyl)-OH: A Versatile Click Chemistry Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Tyr(2-azidoethyl)-OH, with the CAS number 1434445-10-9, is a non-canonical amino acid and a versatile bifunctional molecule widely utilized in bioconjugation and drug discovery.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key reagent in "click chemistry."
Core Properties and Specifications
Boc-L-Tyr(2-azidoethyl)-OH is an L-tyrosine derivative where the hydroxyl group is etherified with a 2-azidoethyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination of functional groups makes it an invaluable tool for covalently linking molecules with high efficiency and specificity.
| Property | Value | Reference |
| CAS Number | 1434445-10-9 | [1][2] |
| Molecular Formula | C16H22N4O5 | [1][2] |
| Molecular Weight | 350.37 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent) | [3] |
Synthesis
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Boc Protection of L-Tyrosine: The synthesis would begin with the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. This step is crucial to prevent unwanted side reactions at the amino group in the subsequent step. A general procedure for Boc protection of amino acids involves dissolving the amino acid in a suitable solvent system (e.g., a mixture of dioxane and water) with a base like sodium carbonate or sodium hydroxide, followed by the addition of (Boc)₂O.
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Alkylation of the Phenolic Hydroxyl Group: The hydroxyl group of Boc-L-tyrosine would then be alkylated using a suitable 2-azidoethylating agent, such as 2-azidoethyl tosylate or a similar derivative, in the presence of a base (e.g., sodium hydride) in an appropriate aprotic solvent like dimethylformamide (DMF).
A generalized workflow for the synthesis is presented below:
Caption: Generalized synthetic workflow for Boc-L-Tyr(2-azidoethyl)-OH.
Applications in Click Chemistry
The presence of the terminal azide (B81097) group makes Boc-L-Tyr(2-azidoethyl)-OH a prime substrate for click chemistry reactions, which are known for their high yields, mild reaction conditions, and biocompatibility.[1] Specifically, it participates in two major types of azide-alkyne cycloadditions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most common form of click chemistry. In the presence of a copper(I) catalyst, the azide group of Boc-L-Tyr(2-azidoethyl)-OH reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
Caption: Schematic of the CuAAC reaction.
Experimental Protocol: General Procedure for CuAAC
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Dissolution: Dissolve the alkyne-containing molecule and a slight molar excess of Boc-L-Tyr(2-azidoethyl)-OH in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
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Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is often done in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).
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Reaction: Add the copper catalyst solution to the mixture of the alkyne and azide.
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Incubation: Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from minutes to a few hours.
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Purification: Purify the resulting triazole conjugate using appropriate chromatographic techniques (e.g., HPLC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC provides an excellent alternative. This reaction involves the use of a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN) which reacts spontaneously with the azide group of Boc-L-Tyr(2-azidoethyl)-OH without the need for a catalyst.[1]
Caption: Schematic of the SPAAC reaction.
Experimental Protocol: General Procedure for SPAAC
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Dissolution: Dissolve the strained alkyne-containing molecule and a slight molar excess of Boc-L-Tyr(2-azidoethyl)-OH in a biocompatible buffer or solvent.
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Incubation: Mix the components and allow them to react at room temperature or 37°C. Reaction times are typically longer than for CuAAC.
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Purification: Purify the conjugate as needed, often through size-exclusion chromatography or HPLC.
Applications in Drug Development and Research
The ability to easily and efficiently conjugate Boc-L-Tyr(2-azidoethyl)-OH to other molecules makes it a valuable tool in various stages of drug development and biomedical research.
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Peptide Synthesis and Modification: The carboxylic acid and the Boc-protected amine allow for its incorporation into peptides using standard solid-phase peptide synthesis (SPPS) techniques. The azide group can then be used for post-synthetic modifications, such as the attachment of fluorescent probes, imaging agents, or drug payloads.
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Antibody-Drug Conjugates (ADCs): The azide functionality can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies.
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Probe Development: It can be used to synthesize probes for identifying and studying protein-protein interactions or for activity-based protein profiling.
Conclusion
Boc-L-Tyr(2-azidoethyl)-OH is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its unique combination of a protected amino acid scaffold and a click-reactive azide group enables the straightforward and efficient construction of complex bioconjugates. As the field of chemical biology continues to expand, the utility of such well-designed molecular building blocks will undoubtedly continue to grow.
